![molecular formula C28H30O8S B11827506 [(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B11827506.png)
[(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[88001,1702,7011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate” is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: To form the pentacyclic core.
Functional Group Transformations: To introduce the oxathiol and furan rings.
Protecting Group Strategies: To protect sensitive functional groups during intermediate steps.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Such as chromatography and crystallization.
Scale-Up Considerations: Ensuring reactions are efficient and safe on a large scale.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of ketones or carboxylic acids.
Reduction: May result in alcohols or alkanes.
Substitution: May produce halogenated compounds or other derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential drug candidate for treating diseases.
Industry: As a precursor for manufacturing advanced materials.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating signal transduction pathways.
Altering Gene Expression: Affecting the transcription and translation of genes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pentacyclic molecules with furan and oxathiol rings. Examples include:
Pentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl derivatives: .
Furan-2-carboxylate derivatives: .
Uniqueness
The uniqueness of the compound lies in its specific combination of rings and functional groups, which may confer unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C28H30O8S |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
[(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate |
InChI |
InChI=1S/C28H30O8S/c1-16-11-21-20-7-6-17-12-19(29)8-9-25(17,2)28(20)23(35-28)13-26(21,3)27(16,18-14-34-37(31,32)15-18)36-24(30)22-5-4-10-33-22/h4-5,8-10,12,15-16,20-21,23H,6-7,11,13-14H2,1-3H3/t16?,20-,21-,23?,25-,26-,27?,28-/m0/s1 |
InChI Key |
WMAGSHQFHXSDSB-DAOBBGGXSA-N |
Isomeric SMILES |
CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]35C(O5)C[C@@]2(C1(C6=CS(=O)(=O)OC6)OC(=O)C7=CC=CO7)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C6=CS(=O)(=O)OC6)OC(=O)C7=CC=CO7)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



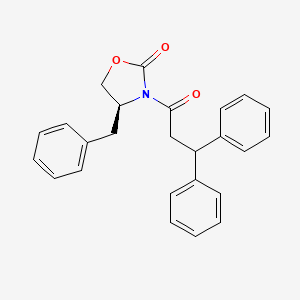
![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)
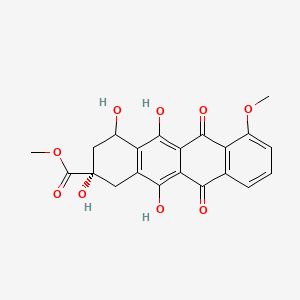

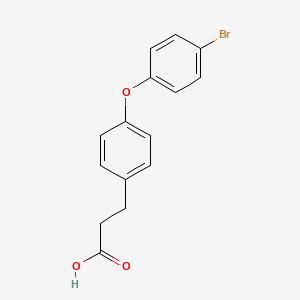
![(4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B11827453.png)
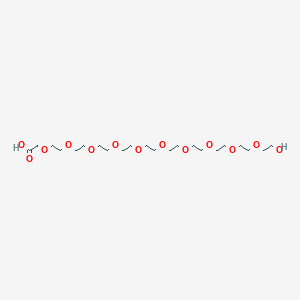
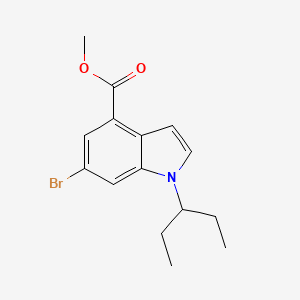
![Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-](/img/structure/B11827463.png)

![[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11827482.png)
![tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11827488.png)

